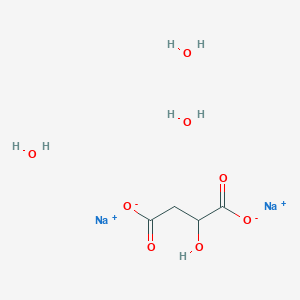
Disodium;2-hydroxybutanedioate;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;2-hydroxybutanedioate;trihydrate, also known as disodium hydrogen citrate sesquihydrate, is a chemical compound with the molecular formula C12H18Na4O17. It is a white crystalline powder that is highly soluble in water. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium;2-hydroxybutanedioate;trihydrate can be synthesized through the neutralization of citric acid with sodium hydroxide. The reaction typically involves dissolving citric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline form of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is typically produced in large reactors where citric acid and sodium hydroxide are mixed under controlled temperature and pressure conditions. The resulting solution is then subjected to crystallization and drying processes to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;2-hydroxybutanedioate;trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various carboxylic acids, while substitution reactions can yield a wide range of derivatives .
Applications De Recherche Scientifique
Disodium;2-hydroxybutanedioate;trihydrate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.
Medicine: It is used in pharmaceutical formulations as a stabilizing agent and to enhance the solubility of certain drugs.
Industry: this compound is used in the food industry as a preservative and flavoring agent.
Mécanisme D'action
The mechanism of action of disodium;2-hydroxybutanedioate;trihydrate involves its ability to chelate metal ions and act as a buffering agent. By binding to metal ions, it can prevent unwanted reactions and stabilize various chemical and biological systems. The compound’s buffering capacity helps maintain a stable pH in solutions, which is crucial for many biochemical and industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium hydrogen phosphate: Another commonly used buffering agent with similar properties.
Sodium citrate: Used in similar applications but has different chemical properties and solubility.
Sodium acetate trihydrate: Used in heat storage applications and has different thermal properties
Uniqueness
Disodium;2-hydroxybutanedioate;trihydrate is unique due to its specific chemical structure, which allows it to chelate metal ions effectively and act as a versatile buffering agent. Its high solubility in water and stability under various conditions make it particularly valuable in scientific and industrial applications .
Propriétés
Formule moléculaire |
C4H10Na2O8 |
|---|---|
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
disodium;2-hydroxybutanedioate;trihydrate |
InChI |
InChI=1S/C4H6O5.2Na.3H2O/c5-2(4(8)9)1-3(6)7;;;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;3*1H2/q;2*+1;;;/p-2 |
Clé InChI |
IBASFZCDVTYPFX-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(=O)[O-])O)C(=O)[O-].O.O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
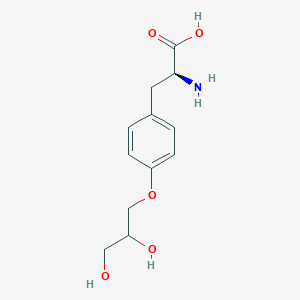

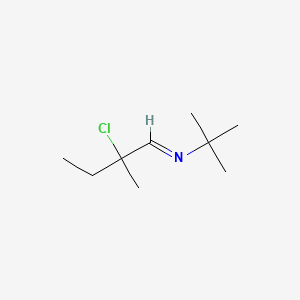

![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
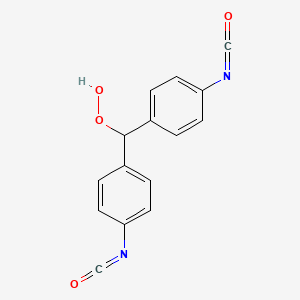

![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)

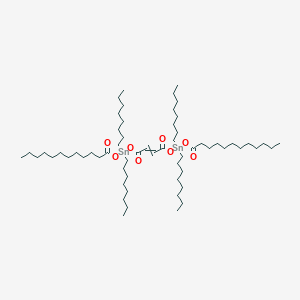

![(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol](/img/structure/B14491544.png)
